(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
(E)-N-(6-Bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a benzothiazole-derived hybrid compound featuring a bromo-substituted benzo[d]thiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. The (E)-configuration at the imine bond ensures planar geometry, which may enhance π-stacking interactions in biological systems. Key structural attributes include:
- 3-Ethyl group: Modifies lipophilicity and steric bulk.
- 2,3-Dihydrobenzo[b][1,4]dioxine: Contributes to solubility and hydrogen-bonding capacity via the ether oxygen atoms.
Properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-2-21-13-5-4-12(19)10-16(13)25-18(21)20-17(22)11-3-6-14-15(9-11)24-8-7-23-14/h3-6,9-10H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBHEUMEKGHNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by several key structural features:
- Thiazole Ring : Contributes to biological activity through interactions with biological targets.
- Bromo Substituent : Enhances reactivity and may influence binding affinity to proteins.
- Dihydrobenzo[b][1,4]dioxine Core : Provides structural stability and solubility.
The molecular formula for this compound is , with a molecular weight of approximately 418.33 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Core : This can be achieved through cyclization reactions involving 2-aminothiophenol and an appropriate aldehyde.
- Bromination : The thiazole core is brominated using brominating agents such as N-bromosuccinimide (NBS).
- Formation of Dihydrobenzo[b][1,4]dioxine : This step involves cyclization with appropriate reagents to form the dioxine structure.
- Amidation : The final step is the formation of the amide bond with carboxylic acid derivatives.
Antimicrobial Properties
Studies have indicated that compounds similar to (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene) exhibit significant antimicrobial activity. The thiazole moiety is often associated with antibacterial effects against various pathogens. For instance, derivatives containing thiazole rings have shown efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research suggests that this compound may possess anticancer properties. Thiazole derivatives have been linked to inhibition of cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Compounds with similar structures have been shown to trigger apoptotic pathways in cancer cells.
- Inhibition of Tumor Growth : In vivo studies have demonstrated that certain thiazole derivatives can inhibit tumor growth in animal models.
Anti-inflammatory Effects
The anti-inflammatory potential of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene) has been explored in various studies. Compounds containing thiazole rings are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Studies and Experimental Findings
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of thiazole derivatives on several cancer cell lines, demonstrating significant inhibition of cell viability.
- Another investigation focused on the anti-inflammatory effects in lipopolysaccharide-stimulated macrophages, where compounds showed reduced levels of TNF-alpha and IL-6.
-
In Vivo Models :
- Animal studies using models of induced inflammation showed that thiazole derivatives reduced swelling and pain, suggesting potential therapeutic applications for inflammatory diseases.
- Efficacy against tumors was assessed in xenograft models, where treated groups exhibited reduced tumor size compared to controls.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide ()
- Key differences : The carboxamide group is replaced with a 2,4-dimethoxybenzamide, eliminating the dihydrodioxine ring.
N-(6-Acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide ()
- Key differences : Incorporates a 5-bromothiophene-carboxamide instead of the dihydrodioxine.
- Impact : The thiophene ring introduces sulfur-based conjugation, which may enhance redox activity or alter pharmacokinetic properties.
Variations in the Carboxamide Moiety
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e) and Decanamide (6f) ()
- Key differences : Replace the dihydrodioxine carboxamide with long alkyl chains (C8 and C10).
- Impact :
- Melting points : Lower (192°C for 6e, 180°C for 6f) compared to aromatic carboxamides, likely due to reduced crystallinity.
- Bioactivity : Alkyl chains may improve membrane permeability but reduce target specificity.
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide ()
- Key differences : Nitro group at position 6 and a thiadiazole-thioacetamide substituent.
Physicochemical and Spectroscopic Properties
Preparation Methods
Cyclocondensation of Thiadiazol-2-amine with Bromoacetyl Intermediates
A primary method involves the condensation of 5-(benzo[d]dioxol-5-yl)-thiadiazol-2-amine with 6-bromo-3-ethylbenzo[d]thiazol-2(3H)-yl bromide under basic conditions. Key steps include:
- Formation of Benzothiazole Imine :
- Carboxamide Coupling :
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NBS, AIBN | CH₂Cl₂ | 0°C → RT | 4 h | 85% |
| 2 | TEA, THF | THF | Reflux | 12 h | 70% |
One-Pot Tandem Synthesis
A streamlined approach combines imine formation and carboxamide coupling in a single pot:
- Procedure :
- Optimization :
Alternative Routes
Hydrazine-Mediated Cyclization
Adapting methods from isothiazolo[3,4-d]pyrimidine synthesis, the target compound is obtained via:
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is explored for introducing the bromo group post-cyclization:
- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C, 24 h.
- Limitations : Lower yield (45%) due to steric hindrance from the ethyl group.
Analytical Characterization
Spectral Data
Q & A
Q. What are the key steps in synthesizing (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide?
The synthesis typically involves:
- Cyclization : Formation of the benzothiazole core via reaction of 2-aminothiophenol derivatives with aldehydes or ketones .
- Alkylation : Introduction of the ethyl group using alkylating agents (e.g., ethyl bromide) under basic conditions .
- Condensation : Coupling of the benzothiazole intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid using coupling agents like EDCI or DCC .
- Purification : Recrystallization or chromatography (e.g., HPLC) to isolate the final product .
Critical Parameters : Temperature (60–80°C for cyclization), solvent choice (DMF or THF), and reaction time (6–12 hours) .**
Q. How is the compound characterized to confirm its structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography (if crystalline): Determines bond lengths, angles, and molecular geometry .
Q. What are the common chemical reactions involving this compound?
- Substitution : Bromine at position 6 can undergo nucleophilic substitution with reagents like sodium methoxide or potassium cyanide .
- Oxidation/Reduction : The thiazole ring can be oxidized with KMnO₄ or reduced with NaBH₄ to modify reactivity .
- Amide Hydrolysis : Acidic or basic hydrolysis of the carboxamide group to yield carboxylic acid derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst Use : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in hydrogenation steps .
- Temperature Control : Slow heating (1–2°C/min) prevents decomposition during cyclization .
- By-product Management : Use of scavengers (e.g., molecular sieves) to absorb water in condensation reactions .
Q. What mechanistic insights exist for its biological activity?
- Enzyme Inhibition : The benzothiazole moiety may interact with ATP-binding pockets in kinases, as seen in structurally similar compounds .
- DNA Intercalation : The planar dihydrobenzo[d]dioxine ring could intercalate DNA, disrupting replication (observed in analogs with IC₅₀ values of 2–5 µM in cancer cells) .
- Receptor Binding : The ethyl group enhances lipophilicity, potentially improving membrane permeability and target engagement .
Q. How does structural modification impact bioactivity?
- Bromine Replacement : Substituting bromine with chlorine or iodine alters electrophilicity and binding affinity (e.g., Cl analogs show 30% higher cytotoxicity in MCF-7 cells) .
- Ethyl vs. Methyl Groups : Ethyl substituents increase metabolic stability compared to methyl, as shown in hepatic microsome assays .
- Carboxamide vs. Ester : Carboxamide derivatives exhibit superior solubility and bioavailability in pharmacokinetic studies .
Contradictions and Resolutions
- Stereochemical Outcomes : reports (Z)-isomer synthesis, while the target compound is (E)-configured. Resolution: Use of stereoselective catalysts (e.g., chiral bases) to enforce (E)-geometry .
- Biological Activity Variability : Some analogs show cytotoxicity, others do not. Resolution: Activity correlates with substituent electronegativity and ring planarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
